molecular formula C17H18FN5O3 B2677358 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione CAS No. 674359-72-9

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2677358
CAS No.: 674359-72-9
M. Wt: 359.361
InChI Key: NPQKCTFYXSOXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorobenzyl group, a morpholine ring, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzylamine with a suitable purine precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, facilitated by reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
  • 7-(2-Chloro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
  • 7-(2-Methyl-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Uniqueness

The presence of the fluorobenzyl group in 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-4-2-3-5-12(11)18)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQKCTFYXSOXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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